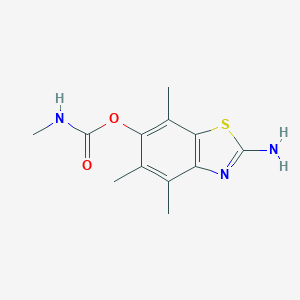
6-Benzothiazolol,2-amino-4,5,7-trimethyl-,methylcarbamate(ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzothiazolol,2-amino-4,5,7-trimethyl-,methylcarbamate(ester) is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. It is commonly known as Methylcarbamate and is widely used in various laboratory experiments.
Mécanisme D'action
Methylcarbamate acts as an acetylcholinesterase inhibitor. It binds to the active site of the enzyme and prevents the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which results in the overstimulation of cholinergic receptors. This overstimulation leads to various physiological effects.
Biochemical and Physiological Effects:
Methylcarbamate has various biochemical and physiological effects. It has been shown to affect the nervous system by inhibiting the activity of acetylcholinesterase. This leads to an overstimulation of cholinergic receptors, which results in various symptoms such as tremors, convulsions, and respiratory failure. Methylcarbamate also affects the cardiovascular system by causing a decrease in blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
Methylcarbamate has several advantages for lab experiments. It is readily available, easy to handle, and has a long shelf life. It is also relatively inexpensive compared to other reagents. However, Methylcarbamate has some limitations. It is highly toxic and can be hazardous if not handled properly. It also has a short half-life, which limits its use in some experiments.
Orientations Futures
Methylcarbamate has a wide range of potential applications in scientific research. Some of the future directions for research include the development of new drugs using Methylcarbamate as a precursor, the synthesis of new pesticides and insecticides, and the study of its effects on various physiological systems. Additionally, further research is needed to explore the potential applications of Methylcarbamate in the field of nanotechnology.
In conclusion, Methylcarbamate is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. It is widely used in various laboratory experiments and has diverse applications in the pharmaceutical industry and the development of new pesticides and insecticides. Methylcarbamate acts as an acetylcholinesterase inhibitor and has various biochemical and physiological effects. While it has several advantages for lab experiments, it also has some limitations. Further research is needed to explore the potential applications of Methylcarbamate in various fields.
Méthodes De Synthèse
Methylcarbamate can be synthesized by reacting 6-amino-2,4,5-trimethylbenzothiazole with methyl isocyanate. The reaction takes place under controlled conditions of temperature and pressure. The yield of the reaction depends on the purity of the starting materials and the reaction conditions.
Applications De Recherche Scientifique
Methylcarbamate has been extensively used in scientific research due to its diverse applications. It has been used as a precursor for the synthesis of various compounds. It is also used as a reagent in organic synthesis for the preparation of various compounds. Methylcarbamate is widely used in the pharmaceutical industry for the synthesis of various drugs. It is also used in the development of new pesticides and insecticides.
Propriétés
Numéro CAS |
120164-20-7 |
|---|---|
Nom du produit |
6-Benzothiazolol,2-amino-4,5,7-trimethyl-,methylcarbamate(ester) |
Formule moléculaire |
C12H15N3O2S |
Poids moléculaire |
265.33 g/mol |
Nom IUPAC |
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-methylcarbamate |
InChI |
InChI=1S/C12H15N3O2S/c1-5-6(2)9(17-12(16)14-4)7(3)10-8(5)15-11(13)18-10/h1-4H3,(H2,13,15)(H,14,16) |
Clé InChI |
VSAJCGNEUIENBW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)NC)C |
SMILES canonique |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)NC)C |
Synonymes |
6-Benzothiazolol, 2-amino-4,5,7-trimethyl-, methylcarbamate (ester) (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



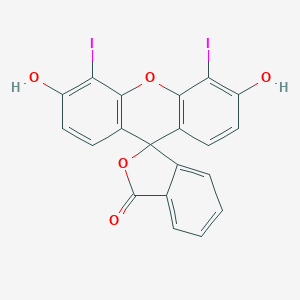
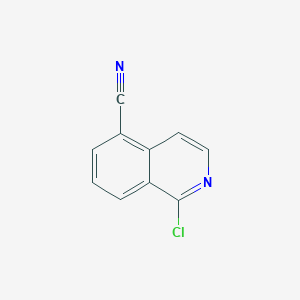
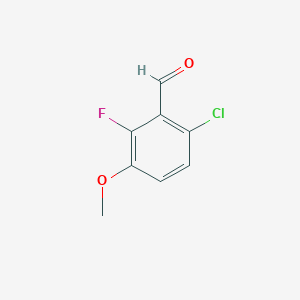
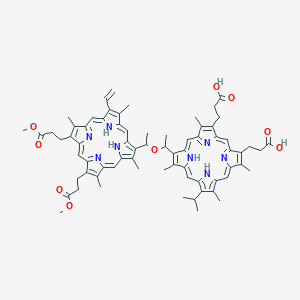
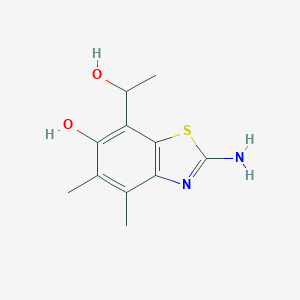
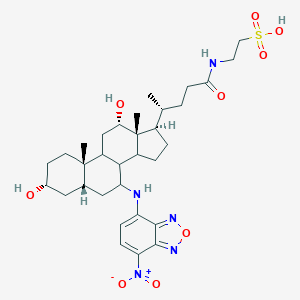
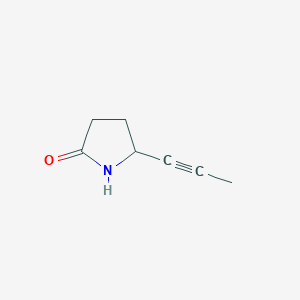
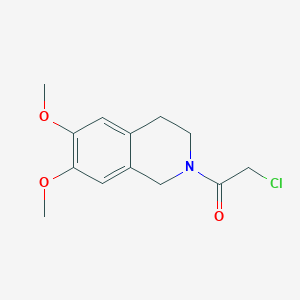
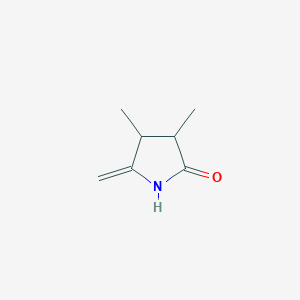
![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)
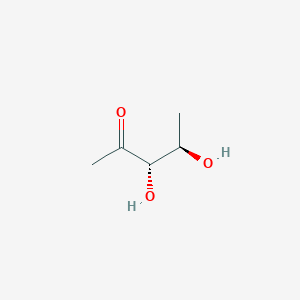
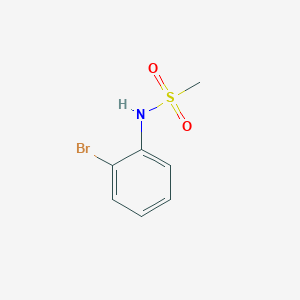
![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)